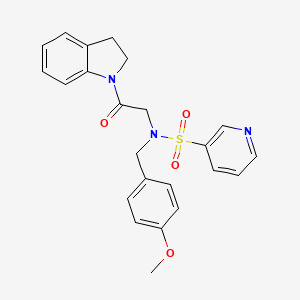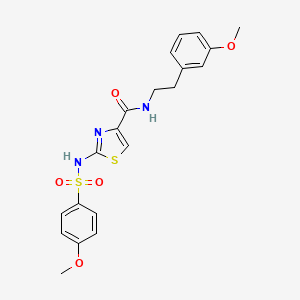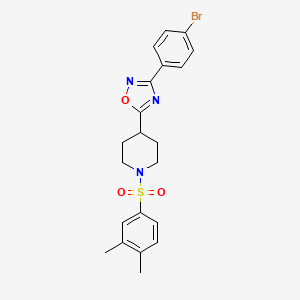
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide
説明
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide, also known as CUDC-101, is a small molecule multi-targeted inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer.
作用機序
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide exerts its therapeutic effects through the inhibition of multiple targets, including HDACs, EGFR, HER2, and Aβ. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
EGFR and HER2 are receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival. Inhibition of EGFR and HER2 by this compound leads to the suppression of tumor growth and induction of apoptosis.
Aβ is a peptide that accumulates in the brain of Alzheimer's disease patients, leading to the formation of amyloid plaques and neurodegeneration. Inhibition of Aβ aggregation by this compound leads to the reduction of amyloid plaques and neurotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. In cancer cells, this compound induces apoptosis by activating tumor suppressor genes and inhibiting anti-apoptotic proteins. This compound also inhibits cell proliferation by suppressing the expression of genes involved in cell cycle progression.
In Alzheimer's disease, this compound reduces Aβ-induced neurotoxicity by inhibiting Aβ aggregation and reducing oxidative stress. In inflammatory disorders, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide has several advantages for lab experiments, including its multi-targeted inhibition, which allows for the suppression of multiple pathways involved in disease progression. This compound also has a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration.
However, this compound has some limitations for lab experiments, including its potential toxicity at high doses and the need for further optimization to improve its potency and selectivity.
将来の方向性
For N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide include the development of more potent and selective analogs, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other drugs.
科学的研究の応用
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, this compound has been shown to inhibit multiple targets, including histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), leading to the suppression of tumor growth and induction of apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In Alzheimer's disease, this compound has been shown to inhibit amyloid-beta (Aβ) aggregation and reduce Aβ-induced neurotoxicity. In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-30-20-10-8-18(9-11-20)16-25(31(28,29)21-6-4-13-24-15-21)17-23(27)26-14-12-19-5-2-3-7-22(19)26/h2-11,13,15H,12,14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIGYDQFUGLLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-5-((2-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3202893.png)


![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202914.png)


![N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3202946.png)
![N-(2-chlorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3202953.png)
![N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3202961.png)
![8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202963.png)

![3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202968.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide](/img/structure/B3202978.png)